4-Isopropyl-3,4,5,6,7,8-hexahydroquinazoline-2-thiol
Overview
Description
4-Isopropyl-3,4,5,6,7,8-hexahydroquinazoline-2-thiol is a heterocyclic compound with the molecular formula C11H18N2S It is characterized by a quinazoline core structure that is hexahydro-substituted and contains an isopropyl group at the 4-position and a thiol group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-3,4,5,6,7,8-hexahydroquinazoline-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of isopropylamine with a suitable quinazoline derivative, followed by the introduction of a thiol group through thiolation reactions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Key steps include the purification of intermediates and the final product through techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Isopropyl-3,4,5,6,7,8-hexahydroquinazoline-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinazoline ring can be reduced under specific conditions to yield different hydrogenated derivatives.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides are used under basic conditions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Hydrogenated quinazoline derivatives.
Substitution: Alkyl or aryl-substituted quinazoline derivatives.
Scientific Research Applications
4-Isopropyl-3,4,5,6,7,8-hexahydroquinazoline-2-thiol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-Isopropyl-3,4,5,6,7,8-hexahydroquinazoline-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of their activity. The quinazoline core can interact with nucleic acids and other biomolecules, affecting cellular processes and pathways.
Comparison with Similar Compounds
4-Isopropyl-3,4,5,6,7,8-hexahydroquinazoline-2-one: Similar structure but with a carbonyl group instead of a thiol group.
4-Isopropyl-3,4,5,6,7,8-hexahydroquinazoline-2-amine: Contains an amine group instead of a thiol group.
Uniqueness: 4-Isopropyl-3,4,5,6,7,8-hexahydroquinazoline-2-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thiol group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
4-propan-2-yl-3,4,5,6,7,8-hexahydro-1H-quinazoline-2-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2S/c1-7(2)10-8-5-3-4-6-9(8)12-11(14)13-10/h7,10H,3-6H2,1-2H3,(H2,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGPWLIGDINTCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2=C(CCCC2)NC(=S)N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40387761 | |
Record name | 4-(Propan-2-yl)-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40387761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
378760-14-6 | |
Record name | 4-(Propan-2-yl)-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40387761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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